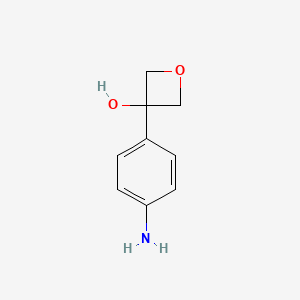

3-(4-Aminophenyl)oxetan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJRBVCKOCSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Aminophenyl Oxetan 3 Ol

Strategies for Oxetane (B1205548) Ring Construction Incorporating Aryl and Hydroxyl Functionality

The construction of the 3-aryl-3-hydroxy oxetane scaffold requires precise control over bond formation to create the strained four-membered ether ring while installing two distinct functional groups at the same carbon atom. Synthetic strategies typically involve either nucleophilic addition to an oxetan-3-one precursor or intramolecular cyclization of a suitably functionalized acyclic starting material. A common tactic in these syntheses is to introduce the aryl moiety as a nitro-substituted ring, which can be readily reduced to the desired aniline (B41778) in the final step of the sequence.

Oxetan-3-one is a key building block that provides a direct route to 3-substituted oxetanes. The electrophilic carbonyl carbon is a prime target for nucleophilic attack, allowing for the introduction of a wide variety of substituents, including the required 4-aminophenyl group (via its nitro precursor).

Organometallic reagents, such as Grignard and organolithium compounds, are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds through addition to carbonyls. This approach is highly effective for the synthesis of tertiary alcohols.

The synthesis of 3-(4-Aminophenyl)oxetan-3-ol via this method commences with the preparation of an appropriate organometallic reagent. For instance, (4-nitrophenyl)magnesium bromide can be generated from 4-bromonitrobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then added to a solution of oxetan-3-one at low temperature. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of oxetan-3-one, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 3-(4-nitrophenyl)oxetan-3-ol. The final step involves the reduction of the nitro group to an amine, which can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. A key challenge in this method is the potential for rearrangement of the oxetane ring under certain Grignard reaction conditions. researchgate.net

Table 1: Synthetic Route via Organometallic Addition

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromonitrobenzene | Mg, THF, Anhydrous | (4-Nitrophenyl)magnesium bromide |

| 2 | Oxetan-3-one, (4-Nitrophenyl)magnesium bromide | 1. THF, -78 °C to rt; 2. Aq. NH₄Cl | 3-(4-Nitrophenyl)oxetan-3-ol |

| 3 | 3-(4-Nitrophenyl)oxetan-3-ol | H₂, Pd/C, Methanol | This compound |

Beyond classical organometallic reagents, other nucleophilic addition strategies can be employed. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful method for attaching substituents to an aromatic ring. wikipedia.org A variation of this reaction can be used to form 3-aryl-oxetan-3-ols.

In this approach, the oxetane-3-one is activated by a strong Lewis acid, such as aluminum chloride (AlCl₃) or lithium triflate, enhancing the electrophilicity of the carbonyl carbon. nih.govthieme-connect.com An electron-rich aromatic compound, or in this case nitrobenzene, can then act as the nucleophile, attacking the activated carbonyl. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the oxetane moiety is installed onto the aromatic ring. While this method avoids the pre-formation of organometallic reagents, it typically requires harsh conditions and the use of a stoichiometric amount of the Lewis acid catalyst, as the product alcohol can coordinate with the catalyst and deactivate it. Subsequent reduction of the nitro group is performed to yield the final product.

Table 2: Synthetic Route via Friedel-Crafts Type Reaction

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Oxetan-3-one, Nitrobenzene | AlCl₃ (Lewis Acid), Dichloromethane | 3-(4-Nitrophenyl)oxetan-3-ol |

| 2 | 3-(4-Nitrophenyl)oxetan-3-ol | Fe, NH₄Cl, Ethanol/Water | This compound |

An alternative to functionalizing a pre-formed oxetane ring is to construct the ring from an acyclic precursor. These methods involve forming a key carbon-oxygen bond through an intramolecular reaction to close the four-membered ring.

The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide or other substrate with a good leaving group. masterorganicchemistry.comwikipedia.org An intramolecular version of this reaction is a primary strategy for synthesizing cyclic ethers, including oxetanes. libretexts.orgmasterorganicchemistry.com

To synthesize this compound, a precursor containing a tertiary alcohol and a primary carbon with a leaving group, separated by one carbon atom (a 1,3-arrangement), is required. A plausible route begins with 4-nitroacetophenone. Addition of a vinyl Grignard reagent yields 1-(4-nitrophenyl)prop-2-en-1-ol. Subsequent hydroboration-oxidation of the terminal alkene installs a primary alcohol, affording 1-(4-nitrophenyl)propane-1,3-diol. To set up the cyclization, the primary hydroxyl group is selectively converted into a better leaving group, for example, a tosylate, by reacting it with tosyl chloride. This selectivity is achievable due to the lower steric hindrance of the primary alcohol compared to the tertiary one. Finally, treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) deprotonates the tertiary alcohol to form an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the tosylate group via an intramolecular Sₙ2 reaction to form the oxetane ring of 3-(4-nitrophenyl)oxetan-3-ol. acs.org The synthesis is completed by the reduction of the nitro group.

Table 3: Synthetic Route via Intramolecular Williamson Ether Synthesis

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Nitroacetophenone | Vinylmagnesium bromide, THF | 1-(4-Nitrophenyl)prop-2-en-1-ol |

| 2 | 1-(4-Nitrophenyl)prop-2-en-1-ol | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(4-Nitrophenyl)propane-1,3-diol |

| 3 | 1-(4-Nitrophenyl)propane-1,3-diol | TsCl, Pyridine, 0 °C | 3-Hydroxy-3-(4-nitrophenyl)propyl 4-toluenesulfonate |

| 4 | 3-Hydroxy-3-(4-nitrophenyl)propyl 4-toluenesulfonate | NaH, THF | 3-(4-Nitrophenyl)oxetan-3-ol |

| 5 | 3-(4-Nitrophenyl)oxetan-3-ol | H₂, Pd/C, Ethanol | This compound |

Halocyclization, or more broadly, electrophilic cyclization, is a powerful method for constructing heterocyclic rings from unsaturated precursors. researchgate.net In this reaction, an electrophile (often a halogen) activates a carbon-carbon double bond, prompting a nucleophilic attack from a functional group within the same molecule.

For the synthesis of an oxetane ring, a homoallylic alcohol serves as the ideal precursor. The synthesis could start from 1-(4-nitrophenyl)prop-2-en-1-ol, the same intermediate used in the Williamson ether synthesis pathway. Treatment of this homoallylic alcohol with an electrophilic halogen source, such as N-Iodosuccinimide (NIS) or iodine in the presence of a base, initiates the reaction. The electrophile adds to the alkene, forming a cyclic halonium ion intermediate. The tethered hydroxyl group then attacks one of the carbons of the halonium ion in an intramolecular fashion. This nucleophilic attack, which follows Baldwin's rules for ring closure, results in the formation of the four-membered oxetane ring, typically yielding a 3-(halomethyl)-3-(4-nitrophenyl)oxetane. While this specific pathway does not directly produce the target 3-hydroxy functionality, it represents a valid and common methodology for the construction of the core 3-aryl oxetane ring, which could then be further functionalized to introduce the hydroxyl group.

Table 4: Synthetic Route via Halocyclization

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 1-(4-Nitrophenyl)prop-2-en-1-ol | N-Iodosuccinimide (NIS), Dichloromethane | 3-(Iodomethyl)-3-(4-nitrophenyl)oxetane |

| 2 | 3-(Iodomethyl)-3-(4-nitrophenyl)oxetane | Further steps required for conversion to hydroxyl and reduction of nitro group | This compound |

Intramolecular Cyclization Reactions for Oxetane Formation

Selective Introduction and Functionalization of the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group onto the oxetane-3-ol core can be achieved through several strategic approaches. These methods can be broadly categorized into the use of pre-functionalized aromatic nucleophiles, post-oxetane formation amination, and the derivatization of an existing aromatic halide on the oxetane ring.

Utilization of Pre-functionalized Aryl Organometallic Reagents

A primary strategy for the direct installation of the 4-aminophenyl group involves the reaction of oxetan-3-one with a pre-formed aryl organometallic reagent. Due to the reactivity of the free amino group with organometallic species, the amine functionality is typically protected prior to the formation of the carbon-carbon bond.

Commonly, a protected 4-haloaniline is used as the precursor for the organometallic reagent. For instance, a Grignard reagent can be prepared from a protected 4-bromoaniline (B143363), such as 4-bromo-N,N-bis(trimethylsilyl)aniline. The silyl (B83357) protecting groups are robust enough to withstand the Grignard formation conditions and are readily removed under mild acidic conditions after the addition to oxetan-3-one.

Alternatively, organolithium reagents can be generated via lithium-halogen exchange from a protected 4-iodo- or 4-bromoaniline at low temperatures. These highly reactive species readily add to the carbonyl group of oxetan-3-one to furnish the desired 3-(4-protected-aminophenyl)oxetan-3-ol intermediate. Subsequent deprotection affords the final product. The choice of protecting group is crucial and must be compatible with the strongly basic and nucleophilic nature of the organometallic reagent.

Table 1: Examples of Pre-functionalized Aryl Organometallic Reagents in 3-Aryl-Oxetan-3-ol Synthesis

| Aryl Organometallic Reagent Precursor | Protecting Group (PG) | Reaction Conditions | Product |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Trimethylsilyl (TMS) | 1. Mg, THF, reflux2. Oxetan-3-one, THF, -78 °C to rt | 3-(4-(N,N-bis(TMS)amino)phenyl)oxetan-3-ol |

| 4-Iodo-N-Boc-aniline | tert-Butoxycarbonyl (Boc) | 1. n-BuLi, THF, -78 °C2. Oxetan-3-one, THF, -78 °C to rt | 3-(4-(N-Boc-amino)phenyl)oxetan-3-ol |

Post-oxetane Formation Amination Strategies via Reduction of Nitro Precursors

An alternative and often highly efficient approach is to introduce the amino group after the formation of the 3-aryl-oxetan-3-ol skeleton. This is typically achieved by first synthesizing the corresponding 3-(4-nitrophenyl)oxetan-3-ol, followed by the reduction of the nitro group. The synthesis of the nitro-substituted precursor is straightforward, involving the addition of a 4-nitrophenyl organometallic reagent to oxetan-3-one.

The subsequent reduction of the nitro group to an amine can be accomplished using a variety of established methods. Catalytic hydrogenation is a clean and high-yielding method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. uctm.edu This method is generally compatible with the oxetane and tertiary alcohol functionalities.

For substrates that may be sensitive to catalytic hydrogenation, reduction with metals in acidic media, such as iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol, provides a reliable alternative. These classical methods are known for their high efficiency in converting aromatic nitro compounds to anilines.

Table 2: Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent | Catalyst/Solvent | Temperature | Key Features |

| H₂ | Pd/C, Methanol or Ethanol | Room Temperature | High yield, clean reaction, sensitive to some functional groups. |

| SnCl₂·2H₂O | Ethanol | Reflux | Tolerant of many functional groups, requires stoichiometric reagents. |

| Fe powder | Acetic Acid | Reflux | Inexpensive, effective, requires acidic conditions. |

Derivatization of Aromatic Halides for Aminoaryl Installation

A third powerful strategy involves the formation of the carbon-nitrogen bond on a pre-existing 3-(4-halophenyl)oxetan-3-ol scaffold. This approach is particularly useful when the corresponding halo-substituted oxetane is readily accessible. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally well-suited for this transformation. wikipedia.org

In a typical Buchwald-Hartwig amination, a 3-(4-bromophenyl)oxetan-3-ol (B1526012) or 3-(4-iodophenyl)oxetan-3-ol can be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnih.gov Subsequent hydrolysis of the imine or silyl-protected amine furnishes the desired primary aniline. wikipedia.org

Alternatively, the Ullmann condensation, a copper-catalyzed N-arylation, can be employed, particularly with more activated aryl halides. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder and more efficient protocols.

Table 3: Cross-Coupling Strategies for the Synthesis of Aryl Amines

| Reaction | Catalyst System | Amine Source | Typical Conditions |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | Ammonia equivalent (e.g., LiN(SiMe₃)₂) | Toluene or Dioxane, 80-110 °C |

| Ullmann Condensation | CuI, Ligand (e.g., diamine), Base (e.g., K₂CO₃) | Ammonia or Amine | High-boiling polar solvent (e.g., DMF), >150 °C (classical) or milder with modern ligands |

Stereoselective and Enantioselective Synthesis of 3-Aryl-Oxetan-3-ols

The development of stereoselective and enantioselective methods for the synthesis of 3-aryl-oxetan-3-ols is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries can be employed to control the stereochemical outcome of the addition of a nucleophile to a prochiral center. For instance, an achiral ketone can be converted into a chiral imine or hydrazone using a chiral amine or hydrazine (B178648) as the auxiliary. Subsequent diastereoselective addition of an organometallic reagent, followed by removal of the auxiliary, can yield an enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral Lewis acids can activate the carbonyl group of oxetan-3-one towards nucleophilic attack, while a chiral ligand coordinates to the metal center to create a chiral environment that directs the facial selectivity of the addition. For example, iridium-tol-BINAP catalysts have been used for the enantioselective reductive coupling of allylic acetates with oxetan-3-one to form chiral α-stereogenic oxetanols. nih.gov Similarly, rhodium- or palladium-catalyzed asymmetric additions of arylboronic acids to prochiral ketones represent a promising avenue for the synthesis of chiral tertiary alcohols.

Table 4: Selected Asymmetric Catalytic Systems for Additions to Ketones

| Catalyst System | Nucleophile | Chiral Ligand | Key Features |

| [Ir(cod)Cl]₂ | Allyl Acetate | (S)-tol-BINAP | High enantioselectivity for the formation of α-stereogenic oxetanols. nih.gov |

| Rh(acac)(CO)₂ | Arylboronic Acid | Chiral diene or phosphine | Enantioselective 1,4-addition to enones, adaptable for 1,2-additions. |

| Pd(OAc)₂ | Arylboronic Acid | Chiral phosphine | Effective for asymmetric additions to various carbonyl compounds. |

Desymmetrization Strategies for Prochiral Oxetane Intermediates

An elegant strategy for accessing chiral 3-aryl-oxetan-3-ols involves the desymmetrization of a prochiral oxetane intermediate. This approach starts with a symmetrical oxetane that has two identical, prochiral functional groups. A chiral catalyst or reagent then selectively transforms one of these groups, leading to a chiral product.

For instance, a prochiral 3,3-disubstituted oxetane bearing two identical ester or hydroxymethyl groups could be a suitable starting point. An enzymatic hydrolysis of one of the ester groups or a chiral catalyst-mediated selective transformation of one of the hydroxyl groups would break the symmetry of the molecule and introduce chirality. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective desymmetrization of 3-substituted oxetanes through intramolecular ring-opening reactions, highlighting the potential of this approach for creating chiral oxetane-containing molecules. organic-chemistry.orgnsf.gov

While direct examples leading to this compound are still emerging, the principles of desymmetrization offer a promising and conceptually novel route to this and other chiral 3-aryl-oxetan-3-ols.

Optimization and Scalability of Synthetic Protocols

The successful transition of a synthetic route from a laboratory curiosity to a viable manufacturing process hinges on rigorous optimization and demonstrated scalability. For the production of this compound, a key building block in medicinal chemistry, these aspects are of paramount importance. Research efforts have focused on refining the synthetic protocols to ensure high yield, purity, and cost-effectiveness, while also addressing the challenges inherent in large-scale production.

A prevalent and promising method for the synthesis of this compound involves the nucleophilic addition of a protected 4-aminophenyl organometallic reagent to oxetan-3-one. This approach is often favored due to the commercial availability of the starting materials and the robustness of the core reaction. The optimization of this process typically involves a systematic investigation of several key parameters to maximize the yield and minimize the formation of impurities.

Reaction Condition Optimization:

The optimization of the Grignard reaction between an N-protected 4-bromoaniline derivative and oxetan-3-one serves as a representative example of the efforts to refine the synthesis of this compound. The choice of the protecting group for the aniline nitrogen is critical to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its relatively straightforward removal.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence the solubility of reactants and the stability of the Grignard reagent. A range of ethereal solvents are commonly screened.

Temperature: The reaction temperature is a critical factor in controlling the rate of reaction and minimizing the formation of byproducts. Low temperatures are often employed to enhance selectivity.

Reagent Equivalents: The stoichiometry of the Grignard reagent relative to oxetan-3-one is optimized to ensure complete conversion of the ketone without excessive use of the organometallic species.

Addition Rate: A slow and controlled addition of the Grignard reagent to the oxetan-3-one solution is crucial, particularly on a larger scale, to manage the exothermic nature of the reaction and prevent localized temperature spikes that could lead to degradation.

The following interactive data table summarizes the findings from a hypothetical optimization study for the synthesis of the N-Boc protected precursor, tert-butyl (4-(3-hydroxyoxetan-3-yl)phenyl)carbamate.

Table 1: Optimization of the Grignard Reaction for the Synthesis of tert-butyl (4-(3-hydroxyoxetan-3-yl)phenyl)carbamate

| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 | 1.2 | 75 | 92 |

| 2 | Tetrahydrofuran (THF) | 0 | 1.2 | 85 | 95 |

| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 0 | 1.2 | 88 | 96 |

| 4 | THF | -20 | 1.2 | 90 | 97 |

| 5 | THF | -78 | 1.2 | 82 | 98 |

| 6 | 2-MeTHF | -20 | 1.2 | 92 | 98 |

| 7 | 2-MeTHF | -20 | 1.1 | 91 | 98 |

The data indicates that using 2-Methyltetrahydrofuran (2-MeTHF) as the solvent at -20°C with 1.1 to 1.2 equivalents of the Grignard reagent provides the optimal balance of high yield and purity for the protected intermediate.

The subsequent deprotection of the Boc group is typically achieved under acidic conditions. Optimization of this step involves screening different acids, solvents, and reaction times to ensure complete removal of the protecting group without compromising the integrity of the oxetane ring, which can be susceptible to ring-opening under harsh acidic conditions.

Scalability of Synthetic Protocols:

Scaling up the synthesis of this compound from the laboratory bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key considerations for the scalability of the synthesis include:

Heat Transfer: The Grignard reaction is exothermic, and efficient heat dissipation becomes critical on a larger scale to maintain the optimal reaction temperature and prevent thermal runaway. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving consistent reaction kinetics and avoiding localized "hot spots." The design of the reactor and the agitation speed are important parameters to consider.

Work-up and Purification: The isolation and purification of the product on a large scale require robust and scalable methods. Crystallization is often the preferred method for purification as it can be more cost-effective and efficient than chromatography for large quantities of material. The development of a reliable crystallization procedure involves screening various solvent systems and optimizing conditions to obtain the desired crystal form and purity.

Process Safety: A thorough hazard evaluation is necessary to identify and mitigate any potential safety risks associated with the process, such as the handling of flammable solvents and reactive organometallic reagents.

The following interactive data table illustrates a comparison of the process parameters and outcomes at different scales of production.

The successful scale-up of the synthesis of this compound demonstrates the robustness of the optimized protocol. While a slight decrease in yield is often observed when moving to a larger scale, the implementation of controlled process parameters and a scalable purification method like crystallization allows for the efficient production of high-purity material. These process development efforts are crucial for making this valuable building block readily available for its applications in drug discovery and development.

Chemical Reactivity and Mechanistic Investigations of 3 4 Aminophenyl Oxetan 3 Ol

Oxetane (B1205548) Ring-Opening Reactions

The oxetane ring in 3-(4-Aminophenyl)oxetan-3-ol is susceptible to cleavage under a variety of conditions, including acidic, nucleophilic, and polymerization-promoting environments. researchgate.net The regioselectivity of these ring-opening reactions is dictated by the reaction mechanism, with outcomes primarily controlled by either steric or electronic effects. magtech.com.cn

Under acidic conditions, the oxetane ring undergoes cleavage through a mechanism initiated by the activation of the ether oxygen. This can be achieved with both Brønsted and Lewis acids. researchgate.net The process generally follows two key steps:

Activation: The ether oxygen is protonated by a protic acid (e.g., H₂SO₄) or coordinates with a Lewis acid (e.g., BF₃·OEt₂), forming a highly reactive tertiary oxonium ion. This activation enhances the electrophilicity of the ring carbons. utexas.edu

Nucleophilic Attack: A nucleophile attacks one of the ring carbons, leading to the cleavage of a C-O bond and opening of the ring. For an unsymmetrical oxetane like this compound, the attack occurs preferentially at the more substituted carbon (C3). This regioselectivity is governed by electronic effects, as the transition state involves a significant buildup of positive charge that is best stabilized at the tertiary, benzylic-like C3 position. The mechanism proceeds via an S_N_1-like pathway. magtech.com.cnlibretexts.org

The reaction with various nucleophiles under acidic catalysis yields 1,3-difunctional propane (B168953) derivatives, as detailed in the table below.

| Nucleophile (Nu-H) | Acid Catalyst | Product Structure |

| H₂O (Water) | H₂SO₄ | 1-(4-Aminophenyl)propane-1,3-diol |

| CH₃OH (Methanol) | HCl | 3-Amino-1-(4-aminophenyl)-1-methoxypropan-1-ol |

| Phenol (B47542) | LiNTf₂ | 3-(4-Aminophenyl)-3-(4-phenoxyphenoxy)propan-1-ol |

| HBr | HBr (conc.) | 3-Bromo-1-(4-aminophenyl)propan-1-ol |

This table presents expected products based on established mechanisms for acid-catalyzed oxetane ring-opening. A study on the related compound 3-(4-(benzyloxy)phenyl)oxetan-3-ol demonstrated its reaction with phenol in the presence of lithium bis(trifluoromethanesulfonimide) as a Lewis acid catalyst, supporting this reaction pathway. mdpi.com

Strong, typically anionic, nucleophiles can induce the ring-opening of oxetanes without the need for acid catalysis. magtech.com.cn This process occurs via a direct S_N_2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxetane ring, displacing the ether oxygen. researchgate.net

In contrast to acid-catalyzed reactions, the regioselectivity of nucleophile-induced ring opening is primarily controlled by steric hindrance. The nucleophile preferentially attacks the less substituted and more accessible carbon atoms of the oxetane ring (C2 or C4). magtech.com.cn Attack at the sterically hindered C3 position is generally disfavored. This reaction pathway provides a route to propan-1-ol derivatives substituted at the 3-position.

| Nucleophile | Reagent Example | Expected Product |

| Hydride | LiAlH₄ | 1-(4-Aminophenyl)propane-1,3-diol |

| Alkyl | CH₃Li | 1-(4-Aminophenyl)-4-pentanol |

| Thiolate | PhSNa | 1-(4-Aminophenyl)-3-(phenylthio)propan-1-ol |

| Amide | NaNH₂ | 1,3-Diamino-1-(4-aminophenyl)propane |

This table outlines the predicted outcomes for the reaction of this compound with various strong nucleophiles based on S_N_2 reaction principles.

While less common than ionic pathways, radical-mediated ring-opening of oxetanes has been reported. magtech.com.cn These reactions typically require an initiator to generate a radical species that can abstract a hydrogen atom from one of the oxetane's carbon atoms. The resulting carbon-centered radical can then undergo β-scission, leading to the homolytic cleavage of a C-O or C-C bond of the ring. The specific products formed would depend on the subsequent reactions of the resulting radical intermediates, such as trapping by a radical scavenger or rearrangement. Detailed mechanistic studies on radical reactions involving this compound are not widely available in the literature.

Oxetanes are well-known monomers for cationic ring-opening polymerization (CROP), a process that yields polyethers. radtech.org The polymerization of this compound would proceed through a chain-growth mechanism involving initiation, propagation, and termination steps. The presence of a hydroxyl group on the monomer can lead to an "active monomer" (AM) polymerization pathway. researchgate.net

Initiation: The reaction is initiated by a protic acid or a Lewis acid, which activates a monomer molecule by forming a tertiary oxonium ion. researchgate.netresearchgate.net

Propagation: In the AM mechanism, the protonated (activated) monomer is attacked by a neutral hydroxyl group from another monomer molecule. researchgate.net This ring-opening step regenerates a hydroxyl-terminated growing chain and a protonated monomer, continuing the chain process. rsc.org This results in the formation of a polyether backbone with pendant 4-aminophenyl and hydroxyl groups at each repeating unit.

Termination and Chain Transfer: The polymerization can be terminated by the neutralization of the active species or by irreversible chain transfer to other nucleophiles present in the system.

The polymerization of 3-oxetanol, a structurally similar monomer, has been shown to proceed efficiently via cationic polymerization to yield poly(3-oxetanol). researchgate.net

Reactivity Profile of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for functionalization through substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, necessitating its conversion into a more stable leaving group prior to substitution. libretexts.orgmsu.edu

Substitution at the tertiary carbon proceeds readily via an S_N_1 mechanism due to the stability of the resulting tertiary carbocation, which is further stabilized by resonance with the adjacent phenyl ring and hyperconjugation. libretexts.org

Halogenation: The hydroxyl group can be replaced by a halogen using concentrated hydrohalic acids (e.g., HBr, HCl). youtube.com The reaction mechanism involves:

Protonation of the hydroxyl group by the strong acid to form a good leaving group, water (H₂O).

Departure of the water molecule to generate a stable tertiary carbocation at C3 of the oxetane ring.

Nucleophilic attack by the halide ion (e.g., Br⁻) on the carbocation to form the final product.

Sulfonylation: A highly effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups. libretexts.org The reaction is typically carried out by treating the alcohol with a sulfonyl chloride (e.g., tosyl chloride, TsCl) or a sulfonic anhydride (B1165640) (e.g., triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine. mdpi.comyoutube.com The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles in subsequent S_N_1 or S_N_2 reactions.

The table below summarizes key substitution reactions of the tertiary hydroxyl group.

| Reaction | Reagents | Intermediate/Leaving Group | Product |

| Bromination | HBr (conc.) | -OH₂⁺ (Water) | 3-(4-Aminophenyl)-3-bromooxetane |

| Chlorination | HCl (conc.) | -OH₂⁺ (Water) | 3-(4-Aminophenyl)-3-chlorooxetane |

| Tosylation | TsCl, Pyridine | -OTs (Tosylate) | 3-(4-Aminophenyl)oxetan-3-yl tosylate |

| Triflation | Tf₂O, Pyridine | -OTf (Triflate) | 3-(4-Aminophenyl)oxetan-3-yl triflate |

This table illustrates common methods for the substitution of the tertiary hydroxyl group in this compound. The conversion of a similar tertiary alcohol on a phenyl-substituted oxetane to a triflate has been experimentally documented, confirming the viability of this synthetic route. mdpi.com

Oxidation Reactions of the Hydroxyl Moiety

The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically transform primary or secondary alcohols into aldehydes, ketones, or carboxylic acids. This lack of reactivity is due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, which is a prerequisite for most common oxidation mechanisms.

However, under forcing conditions, oxidative cleavage of the C-C bond adjacent to the hydroxyl group could potentially occur. Such reactions are generally not selective and may lead to the decomposition of the oxetane ring.

While direct oxidation of the tertiary alcohol is not a viable synthetic route, the corresponding ketone, 3-oxo-3-(4-aminophenyl)oxetane, can be synthesized through alternative methods, such as the reaction of an appropriate organometallic reagent with a suitable oxetanone precursor. The stability of the oxetane ring during such transformations is a critical consideration.

| Oxidizing Agent | Expected Product | Typical Reaction Conditions | Plausibility |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | No reaction | DCM, room temperature | High |

| KMnO4 (Potassium permanganate) | Ring cleavage/decomposition | Basic, aqueous, heat | Moderate |

| Na2Cr2O7/H2SO4 (Jones reagent) | Ring cleavage/decomposition | Acetone, 0 °C to room temperature | Moderate |

Dehydration and Rearrangement Pathways

The tertiary alcohol in this compound can undergo dehydration under acidic conditions, though the outcome is often complex and can lead to a variety of rearranged products. The proximity of the strained oxetane ring significantly influences the reaction pathways.

Upon protonation of the hydroxyl group by a strong acid, a water molecule is eliminated, leading to the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl ring through resonance. However, the presence of the strained four-membered ring introduces the possibility of ring-opening or rearrangement.

One potential pathway involves a simple elimination of a proton from an adjacent carbon of the oxetane ring, which would lead to an unstable exocyclic alkene. A more likely scenario is a rearrangement involving the oxetane ring. This could proceed via a pinacol-type rearrangement, where a group migrates to the carbocation center, relieving ring strain and leading to a more stable product. For instance, migration of one of the oxetane C-C bonds could lead to a ring-expanded ketone. The specific products formed will depend on the reaction conditions, including the nature of the acid catalyst and the solvent.

Chemical Transformations of the Aromatic Amino Group

The aromatic amino group of this compound behaves as a typical aniline (B41778) derivative, undergoing a variety of well-established chemical transformations.

The amino group can be readily acylated to form the corresponding amide. This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride would yield N-(4-(3-hydroxyoxetan-3-yl)phenyl)acetamide.

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The oxetane-3-ol moiety is generally stable under these conditions, provided that strong acids are avoided. This transformation is often used to protect the amino group or to introduce new functional groups into the molecule.

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | N-(4-(3-hydroxyoxetan-3-yl)phenyl)acetamide |

| Benzoyl chloride | Triethylamine | THF | N-(4-(3-hydroxyoxetan-3-yl)phenyl)benzamide |

| Acetic anhydride | None or catalytic acid | Acetic acid | N-(4-(3-hydroxyoxetan-3-yl)phenyl)acetamide |

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The hydroxyl group on the oxetane is also an activating group. Therefore, the phenyl ring of this compound is highly susceptible to electrophilic attack at the positions ortho to the amino group.

Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. For instance, bromination with bromine in a suitable solvent would likely yield 3-(3-bromo-4-aminophenyl)oxetan-3-ol and 3-(3,5-dibromo-4-aminophenyl)oxetan-3-ol, depending on the stoichiometry of the bromine used. The steric bulk of the oxetane-3-ol substituent may influence the regioselectivity of the substitution.

The aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt, 4-(3-hydroxyoxetan-3-yl)benzenediazonium chloride, is a versatile intermediate that can undergo a variety of transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com For example, treatment of the diazonium salt with copper(I) bromide would yield 3-(4-bromophenyl)oxetan-3-ol (B1526012). Other transformations include reaction with potassium iodide to introduce iodine, or hydrolysis to form the corresponding phenol.

| Reagent | Product |

|---|---|

| CuCl/HCl | 3-(4-Chlorophenyl)oxetan-3-ol |

| CuBr/HBr | 3-(4-Bromophenyl)oxetan-3-ol |

| CuCN/KCN | 4-(3-Hydroxyoxetan-3-yl)benzonitrile |

| KI | 3-(4-Iodophenyl)oxetan-3-ol |

| H2O, heat | 3-(4-Hydroxyphenyl)oxetan-3-ol |

Intramolecular and Intermolecular Rearrangements Involving the Oxetane Scaffold

The strained nature of the oxetane ring makes it susceptible to rearrangements, particularly under acidic conditions or in the presence of Lewis acids. For this compound, such rearrangements can be either intramolecular or intermolecular.

Intramolecular rearrangements are often initiated by the formation of a carbocation at the 3-position, as discussed in the context of dehydration. The subsequent migration of a C-C or C-O bond can lead to the formation of five-membered rings or other rearranged products. The specific outcome is highly dependent on the stability of the intermediates and transition states involved.

Intermolecular reactions can also occur, where the oxetane ring is opened by an external nucleophile. In the case of this compound, under acidic conditions, another molecule of the alcohol could potentially act as a nucleophile, leading to dimerization or polymerization. The amino group, if not protonated, could also act as an intramolecular nucleophile, leading to more complex heterocyclic structures, although this is less likely under strongly acidic conditions where the amine would be protonated.

Computational and Theoretical Chemistry of 3 4 Aminophenyl Oxetan 3 Ol

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to elucidating the electronic and geometric properties of 3-(4-aminophenyl)oxetan-3-ol at the atomic level.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing the molecular geometry and calculating the electronic structure of oxetane (B1205548) derivatives. rsc.org For a molecule like this compound, methods such as B3LYP or MP2 with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. rsc.orgrsc.org

These calculations would reveal key structural parameters. For the parent oxetane ring, experimental X-ray diffraction data shows C-O bond lengths of approximately 1.46 Å and C-C bond lengths of 1.53 Å. acs.org The bond angles are significantly compressed from the ideal tetrahedral angle, with a C-O-C angle of about 90.2° and a C-C-C angle around 84.8°. acs.org For this compound, DFT calculations would provide optimized geometries reflecting the influence of the bulky and electron-donating aminophenyl group and the hydroxyl group at the C3 position.

Electronically, the aminophenyl group is expected to increase the electron density on the aromatic ring and influence the polarity of the entire molecule. The oxygen atom of the oxetane ring acts as a potent hydrogen-bond acceptor, a property enhanced by the strained C-O-C bond angle which increases the exposure of the oxygen's lone pair electrons. acs.orgbeilstein-journals.org DFT calculations can quantify this through analysis of the molecular electrostatic potential (MEP) and atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis. For instance, calculations on protonated oxetane (Ox-H+) have shown that the charge on the oxygen atom changes significantly upon protonation, which is a key step in acid-catalyzed ring-opening reactions. rsc.org

Characterization of Transition States and Reaction Coordinate Analysis

The reactivity of this compound, particularly in ring-opening reactions, is a key area of interest. researchgate.net Computational methods are invaluable for locating and characterizing the transition state (TS) structures for these reactions. For example, the ring-opening polymerization of oxetane has been studied using DFT, where the transition states for the attack of an oxetane molecule on a protonated oxetane cation were successfully modeled. rsc.orgrsc.org

For a substituted oxetane, the reaction mechanism, such as an SN2-type nucleophilic attack, can be elucidated. researchgate.net Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state connects the reactants and products. rsc.org The energy barrier (activation energy) for the ring-opening can be determined from the energy difference between the reactants and the transition state. researchgate.net In the case of this compound, the aminophenyl and hydroxyl groups would influence the stability of carbocationic intermediates or the charge distribution in the transition state, thereby affecting the regioselectivity and kinetics of the ring-opening process. DFT studies on similar systems have shown that the energy barrier for the ring-opening of an oxetane can be around 13.7 kcal/mol, depending on the catalyst and reaction conditions. researchgate.net

Conformational Landscape and Ring Puckering Analysis

The four-membered oxetane ring is not planar. illinois.edu Unsubstituted oxetane exhibits a slight puckering, with a puckering angle determined by X-ray analysis to be 8.7° at 140 K. beilstein-journals.orgnih.gov This puckering is a balance between angle strain, which favors a planar structure, and torsional strain (eclipsing interactions), which is relieved by puckering. illinois.edu

The introduction of substituents at the C3 position, as in this compound, significantly influences the ring's conformation. acs.org The bulky aminophenyl group and the hydroxyl group will increase steric and eclipsing interactions, leading to a more pronounced puckered conformation. acs.orgmdpi.com Computational modeling can map the potential energy surface associated with the ring-puckering vibration to identify the most stable conformations and the energy barriers between them. uni-goettingen.de For 3,3-disubstituted oxetanes, a more puckered ring favoring a synclinal gauche conformation has been noted. illinois.edu

| Parameter | Unsubstituted Oxetane (Experimental) acs.orgbeilstein-journals.org | Substituted Oxetane (Representative) |

|---|---|---|

| C-O Bond Length | 1.46 Å | ~1.45-1.47 Å |

| C-C Bond Length | 1.53 Å | ~1.52-1.55 Å |

| C-O-C Bond Angle | 90.2° | ~90-92° |

| C-C-C Bond Angle | 84.8° | ~84-86° |

| Puckering Angle | 8.7° (at 140K) | >10° (increases with substitution) |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. While specific MD studies on this compound are scarce, the methodology has been applied to oxetane-containing oligomers to understand their conformational preferences in solution, often in conjunction with experimental techniques like NMR. acs.org Such simulations would model the interactions between the molecule and solvent, revealing preferred solvation shells and the dynamic nature of the ring puckering and substituent orientations over time. This information is critical for understanding how the molecule behaves in a biological or chemical system.

Theoretical Analysis of Ring Strain Effects on Reactivity and Stability

The oxetane ring possesses significant ring strain energy, estimated to be around 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgmdpi.com This value is comparable to that of oxiranes (epoxides) and much higher than that of tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This inherent strain is a primary driver for the reactivity of oxetanes, particularly their susceptibility to ring-opening reactions initiated by electrophiles or nucleophiles. acs.orgresearchgate.net

Theoretical studies can quantify this strain energy and analyze its components (angle strain and torsional strain). Computational analysis of the transition states of ring-opening reactions reveals that while the initial ring is strained, the transition state also possesses strain. The relative reactivity of oxetanes compared to other cyclic ethers can be explained by the differences in activation energy required to reach these strained transition states. researchgate.net The substituents on the this compound molecule will modulate this reactivity. The electron-donating nature of the aminophenyl group could stabilize a developing positive charge on the adjacent C3 carbon during an acid-catalyzed ring-opening, potentially lowering the activation barrier for cleavage of the C3-O bond.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental data or aid in structure elucidation. nih.gov For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the prediction of 1H and 13C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govgithub.io For oxetane systems, the chemical shifts are sensitive to the substitution pattern and the ring conformation. illinois.edu For example, the protons on the oxetane ring (at C2 and C4) in an unsubstituted system appear at approximately 4.73 ppm, while the C3 protons are at 2.72 ppm. illinois.edu The introduction of the aminophenyl and hydroxyl groups at C3 would cause significant shifts in the signals for the remaining C2 and C4 protons and carbons, which can be accurately predicted computationally.

| Position | Unsubstituted Oxetane (1H) | Unsubstituted Oxetane (13C) | 3,3-Dimethyl-oxetane (1H) | 3,3-Dimethyl-oxetane (13C) |

|---|---|---|---|---|

| C2/C4 | 4.73 | 72.8 | 4.23 | 79.4 (C2/C4) |

| C3 | 2.72 | 23.1 | - | 36.1 (C3) |

| Substituent | - | - | 1.27 (Me) | 25.4 (Me) |

Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C-O stretching of the ether, O-H stretching of the alcohol, and N-H stretching of the amine, as well as vibrations associated with the puckering of the oxetane ring.

Spectroscopic Characterization Methodologies for 3 Substituted Oxetan 3 Ols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(4-Aminophenyl)oxetan-3-ol is expected to show distinct signals corresponding to the oxetane (B1205548) ring protons, the aromatic protons, the hydroxyl proton, and the amine protons.

Oxetane Ring Protons: The four methylene (B1212753) protons of the oxetane ring (at C2 and C4) are diastereotopic. This means they are chemically non-equivalent and are expected to appear as two distinct sets of signals. Based on data from analogous structures like 3-(4-(benzyloxy)phenyl)oxetan-3-ol, these protons typically resonate as multiplets or distinct doublets in the range of δ 4.8-5.0 ppm. mdpi.com For instance, in one analog, the methylene groups of the oxetane appear as two doublets at 4.88 and 4.91 ppm. mdpi.comnih.gov

Aromatic Protons: The 4-aminophenyl group will give rise to signals in the aromatic region (δ 6.5-7.5 ppm). Due to the electron-donating nature of the amino group, the protons on the benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, resulting in two doublets. The protons ortho to the amino group (H-2' and H-6') would be shifted upfield compared to the protons meta to the amino group (H-3' and H-5'). For example, in 1-(4-Aminophenyl)piperidin-2-one, the aromatic protons appear as two doublets at δ 6.66 and δ 6.98 ppm. scielo.br

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Oxetane Ring Carbons: The spectrum would show a signal for the quaternary carbon C3, which is attached to the hydroxyl group and the phenyl ring. This signal is expected in the range of δ 75-76 ppm. mdpi.com The two equivalent methylene carbons of the oxetane ring (C2 and C4) would appear further downfield, typically around δ 85 ppm. mdpi.com

Aromatic Carbons: The phenyl ring will show four distinct signals: one for the ipso-carbon attached to the oxetane ring, one for the carbon bearing the amino group, and two signals for the four CH carbons. The chemical shifts are influenced by the substituents; for example, the carbon attached to the electron-donating amino group (C-4') would be shifted upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Oxetane CH₂ (C2, C4) | ~4.8 - 5.0 (m, 4H) | ~85.0 |

| Oxetane C-OH (C3) | - | ~75.5 |

| Aromatic CH (C2', C6') | ~6.7 (d, 2H) | ~115.0 |

| Aromatic CH (C3', C5') | ~7.2 (d, 2H) | ~127.0 |

| Aromatic C-C3 (C1') | - | ~134.0 |

| Aromatic C-NH₂ (C4') | - | ~146.0 |

| -OH | broad s, 1H | - |

| -NH₂ | broad s, 2H | - |

Note: Predicted values are based on data from structurally similar compounds and are for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the geminal protons on C2 and C4 of the oxetane ring and between the adjacent ortho and meta protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would directly link the proton signals around δ 4.9 ppm to the oxetane methylene carbon signal around δ 85 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is critical for piecing together the molecular structure. Key HMBC correlations would include those from the oxetane methylene protons (H2/H4) to the quaternary carbon (C3) and the ipso-aromatic carbon (C1'), and from the aromatic protons to other carbons within the phenyl ring. rsc.org

Applications in Stereochemical Assignment

While this compound is achiral, NMR techniques are vital for determining the stereochemistry in related chiral 3-substituted oxetan-3-ols. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (in its 1D or 2D NOESY/ROESY forms) can establish the relative stereochemistry of substituents. acs.org NOE detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. By observing which protons enhance each other's signals, the spatial arrangement of atoms can be deduced. wordpress.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ for the methylene groups of the oxetane ring.

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong, characteristic absorption band for the C-O-C stretch of the oxetane ring, typically found in the 950-1000 cm⁻¹ region.

C-O Alcohol Stretch: A strong band in the 1050-1200 cm⁻¹ region.

C-N Stretch: A medium intensity band in the 1250-1350 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ether (Oxetane) | C-O-C Stretch | 1000 - 950 | Strong |

| Alcohol C-O | C-O Stretch | 1200 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₃NO₂. Its molecular weight is 179.22 g/mol .

A key principle in the mass spectrometry of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case here (179). libretexts.org

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org Ethers, including cyclic ethers like oxetanes, can also undergo alpha-cleavage. A characteristic fragmentation for some 3-substituted oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da). mdpi.com

Expected fragments in the mass spectrum of this compound could include:

[M]+•: The molecular ion peak at m/z = 179.

[M-H₂O]+•: A peak at m/z = 161, corresponding to the loss of water.

[M-CH₂O]+•: A peak at m/z = 149, from the loss of formaldehyde.

Fragments resulting from cleavage of the aromatic ring or loss of the entire oxetanol side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. For example, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₄NO₂⁺) would be compared to the measured value to confirm the elemental formula, thereby distinguishing it from other isomers with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in elucidating the molecular structure of 3-substituted oxetan-3-ols, such as this compound, providing unambiguous information about bond lengths, bond angles, and stereochemistry. The resulting crystal structure offers crucial insights into the molecule's conformation and intermolecular interactions in the solid state.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. nih.govlibretexts.org From this electron density map, the positions of the individual atoms can be determined, revealing the complete molecular structure. nih.gov

For 3-substituted oxetan-3-ols, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to an X-ray beam, often from a synchrotron source for higher resolution data. libretexts.org

The analysis of the diffraction data provides key crystallographic parameters that describe the crystal's structure. These parameters are typically presented in a standardized format. While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis for a representative 3-substituted oxetan-3-ol (B104164).

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å α = 90°, β = 105°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 820 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | 1.35 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

The detailed structural information derived from X-ray crystallography is invaluable for several reasons. It provides definitive proof of the molecular connectivity and absolute configuration, which is particularly important for chiral molecules. Furthermore, the solid-state conformation reveals the preferred spatial arrangement of the substituent groups on the oxetane ring. This information is critical for understanding structure-activity relationships in medicinal chemistry, as the three-dimensional shape of a molecule often dictates its biological activity. acs.org The study of intermolecular interactions, such as hydrogen bonding, observed in the crystal lattice can also provide insights into the compound's physical properties and how it might interact with biological targets.

Applications of 3 4 Aminophenyl Oxetan 3 Ol in Chemical Synthesis and Chemical Biology

As Building Blocks for the Construction of Complex Molecular Architectures

The dual reactivity of 3-(4-Aminophenyl)oxetan-3-ol, stemming from its nucleophilic aniline (B41778) group and its reactive oxetane-3-ol core, makes it an attractive starting material for constructing intricate molecular designs. illinois.eduillinois.edu This allows for the systematic exploration of three-dimensional chemical space, which is crucial for identifying new biologically active agents.

The aniline and oxetane-3-ol moieties within the molecule can be independently or sequentially manipulated to forge a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals. nih.gov The aromatic amine is a classical handle for building fused ring systems, while the oxetane (B1205548) can undergo ring-opening or expansion reactions to yield different heterocyclic cores. researchgate.net

The nucleophilic aniline can participate in condensation reactions with various electrophilic partners to form new rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, while cyclization with α-haloketones can produce substituted indoles. The oxetane ring, being strained, is susceptible to ring-opening by nucleophiles under acidic or basic conditions, providing access to substituted tetrahydrofurans or linear ethers with preserved functionality. Lewis acid catalysis can also mediate rearrangements and ring expansions, transforming the oxetane into larger heterocyclic systems. researchgate.net

| Target Heterocycle | Reacting Moiety | Typical Reaction Partner(s) | Reaction Type |

|---|---|---|---|

| Quinoline Derivatives | Aniline | β-Diketones, α,β-Unsaturated Ketones | Condensation/Cyclization (e.g., Skraup, Doebner-von Miller) |

| Benzimidazole Derivatives | Aniline | Carboxylic Acids, Aldehydes | Condensation/Cyclization |

| Substituted Tetrahydrofurans | Oxetane Ring | Nucleophiles (e.g., H₂O, Alcohols) | Acid-Catalyzed Ring Opening |

| Tetrahydro-1,4-oxazepine Derivatives | Entire Molecule | Intramolecular Cyclization (Post-functionalization) | Ring Expansion/Rearrangement |

In the field of peptide science, non-natural amino acids are crucial for creating peptidomimetics with enhanced stability and novel conformational properties. This compound can be viewed as a rigid scaffold that can be integrated into peptide backbones. The amino group allows for standard amide bond formation using peptide coupling reagents. Once incorporated, the oxetane ring imposes specific conformational constraints on the peptide chain. researchgate.net

The oxetane moiety can act as a bioisostere of a peptide bond carbonyl or the side chain of certain amino acids. This substitution can alter the hydrogen bonding network, proteolytic stability, and receptor-binding affinity of the parent peptide. nih.govresearchgate.net

For macrocyclic structures, the molecule's bifunctionality is key. It can serve as a unique linker in ring-closing metathesis or other macrocyclization strategies. For example, the amine could be acylated with one end of a linear precursor, while the hydroxyl group on the oxetane could be used to form an ether or ester linkage with the other end, thereby closing the macrocycle.

Role in the Development of New Synthetic Reagents and Methodologies

Beyond its use as a structural component, this compound serves as a platform for developing new synthetic methods, particularly in the areas of late-stage functionalization and catalysis.

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating a diverse library of analogues from a common advanced intermediate. The aromatic ring of this compound is amenable to various late-stage modifications. Electrophilic aromatic substitution reactions can introduce substituents onto the phenyl ring. Furthermore, the amino group can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide array of functional groups via Sandmeyer-type reactions. This allows chemists to systematically probe structure-activity relationships by modifying the periphery of the molecule while keeping the core oxetane scaffold intact. The development of methods to functionalize the oxetane ring directly, perhaps through C-H activation or by generating highly reactive intermediates like 3-oxetanyllithium, represents an ongoing area of research. nih.gov

The structure of this compound is suitable for its conversion into a chiral ligand for asymmetric catalysis. The amino and hydroxyl groups can act as a bidentate coordinating scaffold for a transition metal. Such a metal complex could then catalyze transformations on an oxetane substrate, potentially with high regio- and stereoselectivity. For instance, a catalyst derived from this scaffold could direct the asymmetric ring-opening of meso-oxetanes or facilitate novel cycloaddition reactions involving the oxetane ring. This approach leverages the inherent structural features of the molecule to create a specialized catalytic environment for challenging transformations.

Chemical Biology Applications

The primary application of this compound in chemical biology lies in its use as a tool to enhance the drug-like properties of bioactive molecules. nih.govenamine.net The incorporation of the oxetane motif is a recognized strategy in medicinal chemistry to address issues of poor solubility, high metabolic turnover, and undesirable lipophilicity. nih.gov

The oxetane ring is a polar, rigid, and metabolically stable unit. connectjournals.com By replacing a gem-dimethyl group with an oxetane, chemists can often increase the aqueous solubility and reduce the lipophilicity (logP) of a compound without significantly altering its shape. When used as a carbonyl isostere, the oxetane can improve metabolic stability by removing a site susceptible to reduction or other enzymatic transformations. nih.gov The tertiary alcohol and aniline groups provide additional points for hydrogen bonding, which can enhance binding to biological targets. Therefore, this compound provides a pre-functionalized scaffold for medicinal chemists to install this beneficial motif into new or existing drug candidates.

| Property | Hypothetical Parent (Ar-C(CH₃)₂) | Hypothetical Analogue (Ar-oxetane) | Rationale for Change nih.govconnectjournals.com |

|---|---|---|---|

| Aqueous Solubility | Low | Increased | Oxetane oxygen acts as a strong hydrogen bond acceptor. |

| Lipophilicity (cLogP) | High | Decreased | Increased polarity of the oxetane ring compared to a hydrocarbon group. |

| Metabolic Stability | Variable (potential oxidation) | Increased | Oxetane ring is generally resistant to metabolic degradation. |

Design and Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying ligand-receptor interactions. The synthesis of labeled analogues of this compound can provide profound insights into its chemical and biological behavior.

Conceptual Design of Labeled Analogues:

The strategic placement of isotopic labels, such as Deuterium (²H), Tritium (³H), Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O), within the this compound framework allows for the interrogation of specific molecular processes. The choice of isotope depends on the analytical technique to be employed (e.g., NMR spectroscopy, mass spectrometry, or radiometric assays) and the scientific question at hand.

Potential sites for isotopic labeling on this compound include:

The Aromatic Ring: Labeling the phenyl ring with ²H, ³H, or ¹³C can help in studying aromatic substitution reactions or in tracking the fate of the phenyl moiety in metabolic studies.

The Oxetane Ring: Incorporation of ¹³C or ¹⁸O into the oxetane core is crucial for mechanistic studies of ring-opening or rearrangement reactions. acs.orgresearchgate.net For instance, ¹³C-labeling experiments have been pivotal in understanding the enzymatic formation of the oxetane ring in complex natural products like paclitaxel (B517696). acs.orgresearchgate.net

The Amino and Hydroxyl Groups: Labeling the nitrogen of the amino group with ¹⁵N or the oxygen of the hydroxyl group with ¹⁸O can provide information on hydrogen bonding interactions and the roles of these functional groups in binding or catalysis.

Synthetic Approaches to Labeled Analogues:

The synthesis of these labeled analogues would involve the use of commercially available isotopically enriched starting materials or intermediates. For example, the synthesis could start from a labeled aniline or a labeled precursor to the oxetanone intermediate.

A hypothetical synthetic scheme for a ¹³C-labeled analogue could involve the reaction of a ¹³C-labeled aniline derivative with a suitable oxetane precursor. The specific synthetic route would need to be carefully designed to ensure the label is introduced at the desired position with high isotopic enrichment and chemical yield.

Applications in Mechanistic Studies:

Labeled analogues of this compound could be employed in a variety of mechanistic studies:

Reaction Mechanism Elucidation: By tracing the fate of the isotopic label, chemists can distinguish between different proposed reaction pathways.

Metabolic Profiling: Radiolabeled (¹⁴C or ³H) analogues can be used in in vitro and in vivo studies to identify metabolites and understand the biotransformation of the parent compound. This is particularly relevant given that the oxetane moiety is known to sometimes undergo metabolic oxidation. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for quantifying target engagement and receptor occupancy in drug discovery. nih.gov

| Isotope | Potential Application for this compound Analogues | Analytical Technique |

| ²H (Deuterium) | Investigating kinetic isotope effects; enhancing metabolic stability. | NMR, Mass Spectrometry |

| ¹³C (Carbon-13) | Elucidating reaction mechanisms; structural analysis. acs.org | NMR Spectroscopy |

| ¹⁴C (Carbon-14) | Quantitative analysis in ADME studies; autoradiography. | Liquid Scintillation Counting |

| ¹⁵N (Nitrogen-15) | Probing the role of the amino group in binding and catalysis. | NMR Spectroscopy |

Investigation of Topological and Electronic Effects on Molecular Design

The incorporation of the this compound moiety into larger molecules can significantly influence their three-dimensional shape (topology) and electronic properties, thereby affecting their biological activity and physicochemical characteristics.

Topological Effects:

The oxetane ring is a small, strained, and non-planar four-membered heterocycle. illinois.edu Its inclusion imparts a distinct three-dimensional character to molecules, which is an increasingly desirable feature in modern drug design to access new chemical space and improve target selectivity. nih.gov

Conformational Rigidity: The puckered nature of the oxetane ring can act as a "conformational lock," restricting the rotational freedom of adjacent substituents. acs.orgillinois.edu This pre-organization of the molecular conformation can lead to a more favorable entropy of binding to a biological target.

Bioisosteric Replacement: The oxetane motif is recognized as a valuable bioisostere for other common chemical groups. For instance, it can replace a gem-dimethyl group to improve aqueous solubility or a carbonyl group to modulate electronic properties and metabolic stability. nih.govbeilstein-journals.orgnih.govresearchgate.netnih.gov In the context of this compound, the oxetan-3-ol (B104164) portion itself has been investigated as a potential bioisostere for carboxylic acids, offering a non-ionizable alternative with improved cell permeability. nih.gov

Electronic Effects:

Inductive Effect of the Oxetane Ring: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect. nih.gov This can influence the acidity and basicity of nearby functional groups. For example, an oxetane placed alpha to an amine has been shown to significantly reduce the pKₐ of the amine, making it less basic. nih.gov

Hydrogen Bonding Capability: The oxygen atom of the oxetane is a good hydrogen bond acceptor, a property that can be crucial for molecular recognition at a biological target. illinois.edumdpi.com

Electronic Nature of the Aminophenyl Group: The amino group at the para position of the phenyl ring is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group. This electronic enrichment can influence the molecule's reactivity in electrophilic aromatic substitution and its ability to participate in π-π stacking or cation-π interactions. libretexts.orgboyer-research.com

The interplay of these topological and electronic effects allows for the fine-tuning of molecular properties. For example, the polarity and hydrogen bonding capacity of the oxetane can enhance aqueous solubility, while its metabolic stability can improve a drug candidate's pharmacokinetic profile. nih.gov

| Feature | Topological/Electronic Effect | Impact on Molecular Design |

| Oxetane Ring | Increased three-dimensionality and sp³ character. nih.gov | Improved binding selectivity; access to novel chemical space. |

| Oxetane Oxygen | Strong inductive electron-withdrawing effect; hydrogen bond acceptor. nih.govmdpi.com | Modulation of pKₐ of adjacent groups; enhanced solubility and target interactions. |

| Conformational Puckering | Acts as a conformational lock. acs.orgillinois.edu | Pre-organization for target binding; reduced entropic penalty upon binding. |

| para-Aminophenyl Group | Electron-donating group; increases electron density on the aromatic ring. | Influences reactivity; potential for specific intermolecular interactions (e.g., π-π stacking). |

By understanding and harnessing these effects, medicinal chemists can strategically incorporate the this compound scaffold to optimize the properties of lead compounds in drug discovery programs.

Future Directions and Challenges in 3 4 Aminophenyl Oxetan 3 Ol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the study of 3-(4-Aminophenyl)oxetan-3-ol is the development of efficient, sustainable, and atom-economical synthetic methodologies. Current multistep syntheses often generate significant chemical waste and may rely on harsh reagents. morressier.comresearchgate.net Future research is expected to focus on greener synthetic strategies.

One promising avenue is the advancement of [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, which are inherently atom-economical. beilstein-journals.orgresearchgate.net The development of visible-light-mediated Paternò-Büchi reactions could provide a milder and more sustainable route to the oxetane (B1205548) core. beilstein-journals.org Another key area will be the use of transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategies, which utilize alcohols as starting materials and generate only water and hydrogen as byproducts. rsc.org The application of such green chemistry principles will be crucial for the environmentally benign production of this compound and its derivatives. researchgate.netfrontiersin.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high atom economy, sustainable energy source. researchgate.netsigmaaldrich.com | Substrate scope, catalyst stability and cost, scalability. vapourtec.com |